molecular formula C21H30O5 B145536 4,5beta-Dihydrocortisone CAS No. 68-54-2

4,5beta-Dihydrocortisone

Cat. No. B145536
CAS RN: 68-54-2
M. Wt: 362.5 g/mol
InChI Key: YCLWEYIBFOLMEM-FNLRALKVSA-N
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Description

4,5beta-Dihydrocortisone, also known as 17,21-dihydroxy-5β-pregnane-3,11,20-trione, is a steroid hormone produced by the adrenal cortex in the human body . It is a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone, and a 4,5-dihydrocortisone .


Synthesis Analysis

The synthesis of 4,5beta-Dihydrocortisone involves the development of a liquid chromatography-MSn (LC-MSn) methodology for the determination of free cortisol and its 15 endogenous metabolites .


Molecular Structure Analysis

The molecular formula of 4,5beta-Dihydrocortisone is C21H30O5 . The systematic name is 17,21-dihydroxy-5β-pregnane-3,11,20-trione . The InChI representation is InChI=1S/C21H30O5/c1-19-7-5-13 (23)9-12 (19)3-4-14-15-6-8-21 (26,17 (25)11-22)20 (15,2)10-16 (24)18 (14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of 4,5beta-Dihydrocortisone is 362.46 . It is a solid substance .

properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWEYIBFOLMEM-FNLRALKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987415
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,5beta-Dihydrocortisone

CAS RN

68-54-2
Record name (5β)-17,21-Dihydroxypregnane-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCORTISONE, (5.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that 5-Dihydrocortisone was found at higher concentrations in the plasma of anoestrous sows compared to oestrous sows. What is the potential significance of this finding?

A1: While the study itself does not delve into the specific mechanisms or implications of elevated 5-Dihydrocortisone in anoestrous sows, this finding suggests a potential correlation between this metabolite and the regulation of the oestrous cycle in pigs. [] Further research is needed to determine whether 5-Dihydrocortisone plays a direct role in the biological processes governing oestrous or if its increased presence is a consequence of other physiological differences between the two groups of sows. This finding highlights the need for targeted investigations into the function and activity of 5-Dihydrocortisone within the context of reproductive physiology in pigs.

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